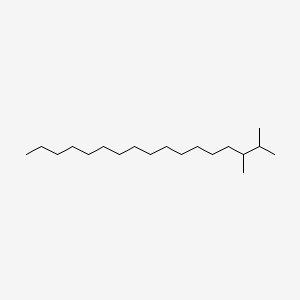

Heptadecane, 2,3-dimethyl-

Description

Conceptual Framework of Methyl-Branched Hydrocarbons in Organic Chemistry

Methyl-branched hydrocarbons are a common type of branched alkane where one or more methyl (-CH₃) groups are attached as side chains. The structural complexity of these molecules necessitates a systematic method for naming them, a system developed by the International Union of Pure and Applied Chemistry (IUPAC). opentextbc.ca

The IUPAC nomenclature for branched alkanes follows a set of rules to provide a unique name for every distinct structure: libretexts.orglibretexts.org

Identify the Parent Chain : The longest continuous chain of carbon atoms is identified and serves as the parent name for the alkane (e.g., hexane (B92381) for a six-carbon chain, heptane (B126788) for seven). libretexts.orglibretexts.org This chain is not always depicted in a straight line in structural formulas. libretexts.org

Number the Parent Chain : The carbon atoms in the parent chain are numbered starting from the end that gives the lowest possible numbers to the substituents (the branches). libretexts.org

Identify and Name Substituents : The branches attached to the parent chain are called substituents. If the substituent is a hydrocarbon, it's referred to as an alkyl group. The name is derived from the corresponding alkane by changing the "-ane" suffix to "-yl". For instance, a one-carbon branch is a methyl group, and a two-carbon branch is an ethyl group. libretexts.orgcuny.edu

Assemble the Name : The full name is constructed by listing the substituents in alphabetical order, preceded by the number of the carbon atom they are attached to. libretexts.org Prefixes like "di-," "tri-," and "tetra-" are used if the same substituent appears multiple times. libretexts.org

A classic example is 2-methylpropane, a structural isomer of butane (B89635) (C₄H₁₀). youtube.com It consists of a three-carbon propane (B168953) parent chain with a methyl group attached to the second carbon. youtube.com Though it shares the same molecular formula as butane, its branched structure results in different physical properties, such as a lower boiling point. youtube.com This difference in boiling points is a general trend; branching decreases the surface area of a molecule, which in turn reduces the strength of the intermolecular forces (London dispersion forces), leading to lower boiling points compared to their straight-chain isomers. youtube.commasterorganicchemistry.com

Significance and Research Context of Heptadecane (B57597), 2,3-dimethyl- and its Structural Isomers

Heptadecane, 2,3-dimethyl- is a specific branched alkane with the chemical formula C₁₉H₄₀. nist.govnist.gov It is one of the many structural isomers of heptadecane (C₁₇H₃₆), which has a staggering 24,894 theoretically possible structural variations. wikipedia.org The systematic IUPAC name for this compound indicates a heptadecane (17-carbon) backbone, but its structure is more accurately described as a main chain with methyl groups attached at specific positions. Following IUPAC rules, its structure consists of a 16-carbon (hexadecane) chain with methyl groups on the second and third carbon atoms. However, it is commonly cataloged under the name "Heptadecane, 2,3-dimethyl-".

Below are key identifiers and computed physical properties for Heptadecane, 2,3-dimethyl-.

| Identifier/Property | Value/Data | Source |

| Molecular Formula | C₁₉H₄₀ | nist.govnist.govnist.gov |

| Molecular Weight | 268.52 g/mol | nist.govnist.govnist.gov |

| CAS Number | 61868-03-9 | nist.govnist.govnist.gov |

| IUPAC Standard InChI | InChI=1S/C19H40/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(4)18(2)3/h18-19H,5-17H2,1-4H3 | nist.govnist.govnist.gov |

| IUPAC Standard InChIKey | LNMKTLJTVALPBD-UHFFFAOYSA-N | nist.govnist.govnist.gov |

Computed Physical and Chemical Properties

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 633.24 | K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 57.11 | kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 37.92 | kJ/mol | chemeo.comchemeo.com |

| Critical Temperature (Tc) | 759.54 | K | chemeo.com |

| Critical Pressure (Pc) | 1092.10 | kPa | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 7.370 | chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 278.570 | ml/mol | chemeo.com |

The significance of branched alkanes like Heptadecane, 2,3-dimethyl- and its isomers is substantial, particularly in industrial and research settings. Branched alkanes are crucial components in the petroleum industry for producing fuels like gasoline due to their higher octane (B31449) ratings, which prevent engine knocking. youtube.comthoughtco.com They are also used in the manufacturing of lubricants, plastics, and other chemicals. ontosight.aiontosight.ai

In research, specific branched hydrocarbons serve as important reference materials for analytical techniques such as gas chromatography. ontosight.aiontosight.ai The study of branched alkanes provides insight into the development of new materials, including polymers and coatings. ontosight.ai Furthermore, some research has explored the potential anti-inflammatory and antioxidant properties of heptadecane, investigating its effects on cellular pathways. researchgate.net This line of inquiry focuses on the fundamental molecular interactions and mechanisms of the compound in biological systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H40 |

|---|---|

Molecular Weight |

268.5 g/mol |

IUPAC Name |

2,3-dimethylheptadecane |

InChI |

InChI=1S/C19H40/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(4)18(2)3/h18-19H,5-17H2,1-4H3 |

InChI Key |

LNMKTLJTVALPBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C(C)C |

Origin of Product |

United States |

Ecological and Biological Distribution of Heptadecane, 2,3 Dimethyl and Methyl Branched Heptadecanes

Natural Occurrence in Biotic Systems

Methyl-branched alkanes, including various isomers of methylheptadecane, are known constituents of plant volatile organic compounds (VOCs) and epicuticular waxes. Although the specific isomer Heptadecane (B57597), 2,3-dimethyl- is not widely reported, related branched-chain alkanes have been identified in phytochemical analyses of various plant species. For instance, a study on the medicinal plant Terminalia catappa identified Heptadecane, 2,6,10,15-tetramethyl- as one of its bioactive compounds. ijpbs.com The unbranched parent molecule, n-heptadecane, is a more commonly identified plant metabolite, found in the essential oils of species such as Opuntia littoralis and Annona squamosa. nih.gov It has also been detected as a volatile compound from willow trees (Salix). lu.se The presence of these C17 backbones in plant biochemistry suggests the potential for various methylated forms to exist, even if they are not always the most abundant or easily detectable compounds.

| Compound | Plant Species | Reference |

|---|---|---|

| Heptadecane, 2,6,10,15-tetramethyl- | Terminalia catappa | ijpbs.com |

| Heptadecane, 7-methyl- | Detected as an environmental VOC, plant origins are a known source. | nih.gov |

| n-Heptadecane (parent compound) | Salix (Willow) | lu.se |

| n-Heptadecane (parent compound) | Opuntia littoralis, Annona squamosa | nih.gov |

Methyl-branched hydrocarbons are of paramount importance in the chemical ecology of insects, where they serve as critical components of pheromones and cuticular hydrocarbons (CHCs). These compounds mediate a wide array of behaviors, including mating, aggregation, and host recognition.

Semiochemicals are signaling molecules that carry information between organisms. plantprotection.plplantprotection.pl Within this category, pheromones mediate communication within a single species, while kairomones are interspecific signals that benefit the receiver. Several isomers of dimethylheptadecane have been identified as potent insect sex pheromones. For example, 5,11-dimethylheptadecane (B14262184) and 2,5-dimethylheptadecane are key sex pheromone components for the geometrid moth, Lambdina fiscellaria fiscellaria. nih.gov

Furthermore, methyl-branched alkanes on an insect's cuticle can act as contact kairomones for predators and parasitoids, signaling the presence of a suitable host. nih.govresearchgate.net The ectoparasitoid Holepyris sylvanidis, for instance, uses the methyl-branched alkanes present on the cuticle of its host, the confused flour beetle (Tribolium confusum), for host recognition. nih.govresearchgate.net The specific blend of these hydrocarbons provides a reliable chemical signature for the parasitoid to distinguish hosts from non-hosts. nih.gov The unbranched n-heptadecane has also been identified as part of a kairomone blend from the aphid Aphis craccivora, which attracts predators like Coccinella undecimpunctata. ekb.eg

The insect cuticle is covered by a thin, waxy layer composed of a complex mixture of lipids, primarily CHCs. This layer's main function is to prevent water loss and protect the insect from desiccation. researchgate.net CHCs are typically a species-specific blend of n-alkanes, alkenes, and methyl-branched alkanes. oup.com

Methyl-branched alkanes, such as dimethylheptadecanes, play a dual role. Structurally, the branching lowers the melting point of the hydrocarbon mixture, helping to maintain the flexibility of the cuticular wax. researchgate.net Functionally, they are integral to chemical communication. The complexity and specificity of these branched compounds make them ideal for conveying information about species, sex, social status, and reproductive condition. researchgate.net For example, in certain termite species of the genus Reticulitermes, specific dimethylalkanes, such as a homologous series of 5,17-dimethylalkanes, are key components of their CHC profile, helping to distinguish different phenotypes and potentially different species. usda.gov

| Compound/Class | Insect Species | Role | Reference |

|---|---|---|---|

| 5,11-Dimethylheptadecane | Lambdina fiscellaria fiscellaria (Moth) | Sex Pheromone | nih.gov |

| 2,5-Dimethylheptadecane | Lambdina fiscellaria fiscellaria (Moth) | Sex Pheromone | nih.gov |

| Methyl-branched alkanes | Tribolium confusum (Beetle) | Contact Kairomone for host recognition | nih.govresearchgate.net |

| 5,17-Dimethylalkanes | Reticulitermes (Termite) | Component of Cuticular Hydrocarbons | usda.gov |

Hydrocarbons, including heptadecane, are also present in microbial and aquatic environments. Their production can be linked to photosynthetic microorganisms like cyanobacteria and algae. During blooms of the marine cyanobacterium Trichodesmium erythraeum, n-heptadecane was identified as one of the compounds present. researchgate.net Similarly, n-heptadecane has been found to be a major volatile compound (up to 46% of relative abundance) emitted by the seagrass Zostera noltei and is also present in the red seaweed Kappaphycus alvarezii. researchgate.netnih.gov

Bacteria are also capable of synthesizing a variety of volatile organic compounds, including alkanes, which can act as semiochemicals. nih.gov While the direct microbial production of Heptadecane, 2,3-dimethyl- is not documented, the presence of the C17 backbone in aquatic and microbial systems establishes its role in marine biogeochemical cycles.

Zoological Systems: Insect Chemical Ecology and Pheromones

Environmental Presence and Volatile Organic Compound Profiling

Branched alkanes are components of the complex mixture of volatile organic compounds (VOCs) found in the atmosphere. VOCs are emitted from both natural (biogenic) and man-made (anthropogenic) sources and impact air quality and climate. inflibnet.ac.in

Biogenic sources are a significant contributor of methyl-branched alkanes to the environment. As discussed, plants and insects release these compounds. lu.se Environmental monitoring has identified various isomers in different settings. For instance, 7-methylheptadecane (B13817674) was detected as a VOC during the evaluation of indoor air quality in a manufacturing plant. nih.gov The parent compound, n-heptadecane, has been identified in the VOC profiles of marine algae and willow trees. lu.seresearchgate.net The presence of these compounds in the atmosphere indicates their volatility and role as environmental chemical markers.

Atmospheric and Soil Matrix Analysis of Branched Alkanes

Detailed research findings and data tables specifically quantifying the presence of Heptadecane, 2,3-dimethyl- in atmospheric and soil samples are not available in the reviewed scientific literature. While analytical methods exist for the detailed characterization of branched alkanes in environmental media, specific studies focusing on or detailing the concentrations of Heptadecane, 2,3-dimethyl- have not been identified.

General research on hydrocarbon fingerprinting in soil and atmospheric aerosol analysis often identifies a wide range of branched and cyclic alkanes. These compounds are known to be components of petroleum products and are also produced by various biological organisms. However, published studies typically present data on broader compound classes or focus on more abundant or commonly studied isomers, without specifically reporting on 2,3-dimethylheptadecane.

Therefore, it is not possible to provide detailed research findings or generate data tables on the atmospheric and soil matrix analysis of this specific compound at this time.

Sophisticated Analytical Techniques for Characterization and Quantification of Heptadecane, 2,3 Dimethyl

Chromatographic Separation and Resolution Methodologies

Chromatography is the cornerstone for isolating Heptadecane (B57597), 2,3-dimethyl- from complex matrices. The choice of technique is dictated by the sample complexity and the required level of sensitivity.

Gas chromatography is the premier technique for the separation of volatile and semi-volatile compounds like Heptadecane, 2,3-dimethyl-. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. For branched alkanes, the retention time is influenced by both carbon number and the degree of branching. Branching tends to lower the boiling point compared to the linear isomer, resulting in a shorter retention time.

| Compound | Stationary Phase Type | Reported Kovats RI Values |

|---|---|---|

| 2,3-Dimethylheptane | Standard Non-Polar | 853, 856, 857, 858, 860 nih.gov |

| Heptadecane, 2,3-dimethyl- | Standard Non-Polar | Predicted > 1800 |

Given that Heptadecane, 2,3-dimethyl- is a C19 alkane, its retention index would be bracketed by n-octadecane (RI = 1800) and n-nonadecane (RI = 1900). Due to its branched structure, its RI is expected to be lower than that of n-nonadecane.

For highly complex samples containing numerous isomers, conventional one-dimensional GC may be insufficient. In such cases, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers vastly superior resolving power. This technique couples two columns with different stationary phases (e.g., non-polar followed by polar), providing an orthogonal separation mechanism. The entire effluent from the first column is systematically modulated and introduced into the second, high-speed column. The result is a structured two-dimensional chromatogram where chemically similar compounds, such as classes of hydrocarbons, group together, facilitating identification. This enhanced peak capacity is crucial for resolving isomeric alkanes in matrices like petroleum distillates or environmental samples.

For the detection of trace amounts of Heptadecane, 2,3-dimethyl-, hyphenated techniques that couple sample preparation with analysis are essential. Solid-Phase Microextraction (SPME) coupled with GC-MS is a powerful, solvent-free method for extracting and concentrating volatile and semi-volatile analytes. researchgate.net

The SPME process involves exposing a fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of a sample. ms-editions.clmdpi.com Volatile analytes, including branched alkanes, adsorb onto the fiber. The fiber is then retracted and transferred to the heated injection port of a GC-MS, where the analytes are thermally desorbed for separation and analysis. nih.gov This technique is highly effective for trace analysis due to its ability to concentrate analytes, thereby increasing the signal-to-noise ratio. nih.govchemrxiv.org The main variables that influence the efficiency of the extraction include the type of fiber, extraction temperature, and extraction time. ms-editions.cl

Environmental Transformation and Bioremediation of Branched Heptadecanes

Mechanisms of Abiotic Degradation in Natural Environments

Abiotic degradation processes, driven by physical and chemical factors in the environment, play a role in the initial transformation of branched heptadecanes. These mechanisms can alter the chemical structure of the alkane, potentially increasing its bioavailability for microbial degradation.

Photocatalytic oxidation is a process that can contribute to the degradation of alkanes. While specific studies on 2,3-dimethylheptadecane are not prevalent, research on other hydrocarbons demonstrates that catalysts like titanium dioxide (TiO2) can facilitate their decomposition in the presence of light. This process typically involves the generation of highly reactive hydroxyl radicals that can attack the C-H bonds of the alkane, leading to the formation of various intermediates. The oxidation of alkanes is a fundamental chemical reaction that transforms them into carbon dioxide, water, and energy. This can occur through complete combustion, incomplete combustion, or autooxidation, which is a more gradual process at moderate temperatures. Factors such as the molecular structure of the alkane, temperature, and oxygen concentration influence the rate of oxidation, with branched alkanes often oxidizing more rapidly than their linear counterparts.

Chemical oxidation pathways in natural environments can also contribute to the breakdown of branched alkanes. These reactions can be initiated by naturally occurring oxidants. The oxidation of alkanes can lead to the formation of a variety of functionalized organic compounds, including alcohols, ketones, and carboxylic acids. The initial site of oxidation on a branched alkane is often the less sterically hindered position. For 2,3-dimethylheptadecane, this would likely involve the terminal methyl groups or the secondary carbons along the chain. The process involves the breaking of C-H bonds to form reactive intermediates, which then react further to yield more oxidized products.

Biological Degradation and Microbial Biotransformation

The primary mechanism for the removal of branched alkanes from the environment is through microbial degradation. A diverse range of microorganisms has evolved enzymatic machinery to utilize these compounds as a source of carbon and energy.

Aerobic Degradation:

Under aerobic conditions, the initial step in the degradation of branched alkanes is typically an oxidation reaction catalyzed by monooxygenases or dioxygenases. These enzymes introduce oxygen atoms into the alkane structure, forming alcohols. For branched alkanes, this oxidation can occur at a terminal methyl group (terminal oxidation) or at an internal carbon atom (subterminal oxidation).

In the case of 2,3-dimethylheptadecane, terminal oxidation would lead to the formation of 2,3-dimethyl-1-heptadecanol. This primary alcohol can then be further oxidized to the corresponding aldehyde and then to a carboxylic acid (2,3-dimethylheptadecanoic acid). This fatty acid can then enter the β-oxidation pathway, although the methyl branches can present steric hindrance to the enzymes involved, potentially slowing down the degradation process.

Subterminal oxidation of 2,3-dimethylheptadecane could occur at various positions along the carbon chain, leading to the formation of secondary alcohols. These can be further oxidized to ketones. Some microorganisms are capable of cleaving the carbon chain at this point, leading to smaller molecules that can be more readily metabolized.

Some bacteria, such as Brevibacterium erythrogenes, have been shown to metabolize branched-chain alkanes through a distinct dicarboxylic acid pathway. This pathway is induced in the presence of branched alkanes and is not observed with normal alkanes researchgate.net.

The table below summarizes the key steps in the aerobic degradation of a generic branched alkane.

| Step | Reaction | Key Enzymes | Intermediate Products |

| 1. Initial Oxidation | Alkane → Alcohol | Monooxygenase / Dioxygenase | Primary or Secondary Alcohol |

| 2. Dehydrogenation | Alcohol → Aldehyde / Ketone | Alcohol Dehydrogenase | Aldehyde or Ketone |

| 3. Further Oxidation | Aldehyde → Carboxylic Acid | Aldehyde Dehydrogenase | Carboxylic Acid |

| 4. β-Oxidation | Carboxylic Acid → Acetyl-CoA | β-oxidation enzymes | Shorter-chain fatty acids, Acetyl-CoA |

Anaerobic Degradation:

In the absence of oxygen, the degradation of branched alkanes is a much slower process and involves different biochemical strategies. Anaerobic microorganisms must activate the inert alkane molecule without the use of molecular oxygen. Several mechanisms have been proposed for the anaerobic activation of alkanes.

One established pathway is the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase. This reaction, observed in sulfate-reducing and denitrifying bacteria, forms an alkylsuccinate derivative that can then be further metabolized.

Another proposed mechanism for anaerobic alkane degradation is subterminal carboxylation. This pathway involves the addition of a carboxyl group to the alkane chain, often at the C-3 position, followed by the removal of the two terminal carbon atoms. This process transforms the alkane into a fatty acid with one less carbon atom, which can then be degraded via β-oxidation brieflands.com.

The degradation of branched alkanes under anaerobic conditions is often carried out by syntrophic consortia of microorganisms, where the metabolic products of one group of organisms serve as the substrate for another.

The complete degradation of complex mixtures of hydrocarbons, including branched alkanes, in the environment is often accomplished by the synergistic action of microbial consortia rather than by single microbial species. These consortia consist of diverse populations of bacteria, fungi, and sometimes archaea, each with specialized metabolic capabilities. The interactions within these communities, such as the exchange of metabolites, can lead to more efficient and complete degradation of pollutants.

For instance, some microorganisms in a consortium may be responsible for the initial oxidation of the branched alkane, producing intermediates that are then utilized by other members of the community. This division of labor allows for the breakdown of complex molecules that might be resistant to degradation by a single organism. The presence of diverse microorganisms in environments chronically contaminated with hydrocarbons can be a source for enriching alkane-degrading consortia for bioremediation applications researchgate.net.

The bioremediation potential of microbial consortia for sites contaminated with branched alkanes like 2,3-dimethylheptadecane is significant. By harnessing the metabolic diversity of these microbial communities, it is possible to develop effective strategies for cleaning up contaminated soils and waters. The efficiency of bioremediation can be influenced by various environmental factors, including nutrient availability, temperature, pH, and the presence of other contaminants.

Research has shown that bacterial consortia can be effective in the bioremediation of various alkanes. For example, a consortium of Acinetobacter radioresistens, Bacillus subtilis, and Pseudomonas aeruginosa has demonstrated the ability to biodegrade n-hexadecane and n-dodecane brieflands.com. Another study highlighted the effectiveness of a consortium containing Bacillus and Pseudomonas species in removing medium- and long-chain alkanes from diesel-contaminated soil sbmicrobiologia.org.br. While these studies focus on n-alkanes, the broad enzymatic capabilities of such consortia suggest they could also be effective against branched alkanes. The degradation of complex hydrocarbon mixtures generally requires the cooperative action of multiple microbial species sbmicrobiologia.org.br.

The table below lists some microbial genera known to be involved in the degradation of branched alkanes.

| Microbial Genus | Metabolic Capability |

| Rhodococcus | Known to degrade a wide range of hydrocarbons, including branched alkanes. |

| Pseudomonas | Many species are versatile hydrocarbon degraders, often found in contaminated sites. |

| Bacillus | Some species are involved in the degradation of alkanes in soil environments sbmicrobiologia.org.br. |

| Dietzia | Can utilize a wide range of n-alkanes and branched alkanes as sole carbon and energy sources mdpi.com. |

| Brevibacterium | Capable of degrading branched-chain alkanes via a dicarboxylic acid pathway researchgate.net. |

Theoretical and Computational Chemistry Studies on Heptadecane, 2,3 Dimethyl

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for the conformational analysis of large, flexible molecules such as Heptadecane (B57597), 2,3-dimethyl-. Due to the numerous rotatable single bonds in its long carbon chain and methyl branches, this molecule can adopt a vast number of spatial arrangements, or conformations.

Molecular Mechanics (MM) calculations use classical physics-based force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. These force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom), model the molecule as a collection of atoms connected by springs, accounting for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic forces) acs.orgresearchgate.net. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped, identifying low-energy (stable) and high-energy (unstable) conformers. For a branched alkane like Heptadecane, 2,3-dimethyl-, key conformations arise from rotations around the C-C bonds, leading to staggered (lower energy) and eclipsed (higher energy) arrangements of substituents. The presence of methyl groups introduces further steric considerations, making certain conformations more or less favorable.

Molecular Dynamics (MD) simulations extend MM by incorporating atomic motion over time, solving Newton's equations of motion for each atom in the system acs.orgresearchgate.net. This technique provides a dynamic view of the molecule, revealing how it explores different conformations at a given temperature. An MD simulation can track the transitions between various staggered conformers (e.g., anti and gauche) and show how the flexible chain folds and moves. For long-chain alkanes, these simulations are critical for understanding bulk properties like viscosity and melting behavior, which are direct consequences of molecular shape and intermolecular interactions researchgate.netmdpi.com. Simulations of long alkanes have shown that beyond a certain chain length (around 17-18 carbons for n-alkanes), folded or "hairpin" conformations can become more stable than the fully extended linear chain due to favorable dispersion forces comporgchem.com. The branching in Heptadecane, 2,3-dimethyl- would further influence this folding behavior.

The table below illustrates the typical energy differences for basic conformational interactions in alkanes, which are the fundamental parameters in MM force fields used to study molecules like Heptadecane, 2,3-dimethyl-.

| Interaction Type | Conformation | Energy Cost (kJ/mol) | Description |

| Torsional Strain | H-H Eclipsing | 4.0 | Repulsion between electrons in eclipsing C-H bonds. |

| Torsional Strain | C-H Eclipsing | 6.0 | Repulsion between electrons in eclipsing C-H and C-C bonds. |

| Steric Strain | Gauche (CH₃/CH₃) | 3.8 | Steric hindrance between two methyl groups that are 60° apart. |

| Torsional Strain | CH₃-H Eclipsing | 5.4 | Repulsion between electrons in an eclipsing C-H bond and a C-CH₃ bond. |

This table presents generalized energy costs for conformational strain in alkanes. Actual values in simulations depend on the specific force field used.

Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)

While molecular mechanics is efficient for large-scale conformational sampling, quantum chemical (QC) methods are employed for more accurate calculations of electronic structure and energetics. These methods, including Density Functional Theory (DFT) and ab initio techniques, solve approximations of the Schrödinger equation to describe the behavior of electrons in a molecule.

Density Functional Theory (DFT) is a widely used QC method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a good balance between computational cost and accuracy, making it feasible for molecules the size of Heptadecane, 2,3-dimethyl-. DFT can be used to:

Optimize Molecular Geometries: Determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformers with high accuracy.

Calculate Spectroscopic Properties: Predict properties such as NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

Investigate Reaction Mechanisms: For alkanes, this can include studying the mechanisms of combustion, pyrolysis, or catalytic cracking by calculating the energies of reactants, transition states, and products.

Ab Initio Methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the use of experimental data for parameterization. These methods can be more accurate than DFT but are also significantly more computationally demanding. For a C₁₉ molecule, high-level ab initio calculations would typically be restricted to smaller fragments or specific conformational features of Heptadecane, 2,3-dimethyl-, rather than a full exploration of its potential energy surface. They are often used as a benchmark to validate the results from more computationally efficient methods like DFT and molecular mechanics comporgchem.com.

The table below summarizes key molecular properties of alkanes that can be determined using quantum chemical methods.

| Property | Description | Relevant QC Method(s) |

| Heat of Formation | The enthalpy change when the compound is formed from its constituent elements. | DFT, Ab Initio |

| Bond Dissociation Energy | The energy required to break a specific C-C or C-H bond homolytically. | DFT, Ab Initio |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | DFT, Ab Initio |

| Electron Affinity | The energy released when an electron is added to the molecule. | DFT, Ab Initio |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity and electronic transitions. | DFT |

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a chemoinformatics approach used to build mathematical models that correlate the chemical structure of molecules with their macroscopic physical properties. For a large set of alkanes, including branched isomers like Heptadecane, 2,3-dimethyl-, QSPR can predict properties that are difficult or time-consuming to measure experimentally.

The QSPR modeling process involves several key steps:

Data Set Collection: A diverse set of molecules (e.g., various alkanes and their isomers) with known experimental property values (e.g., boiling point, density, viscosity) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical or machine learning techniques, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to find the best mathematical equation relating a subset of the calculated descriptors to the experimental property.

Validation and Prediction: The model's predictive power is rigorously tested using external validation sets to ensure it can accurately predict the properties of new, unmeasured compounds.

For Heptadecane, 2,3-dimethyl-, various classes of descriptors would be calculated to build a predictive model.

| Descriptor Class | Examples | Description | Properties Predicted |

| Constitutional | Molecular Weight, Atom Counts, Number of C-C bonds | Describes the basic composition and connectivity, independent of 3D geometry. | Molar Volume, Molar Refraction |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical values derived from the 2D graph representation of the molecule, describing size, shape, and branching. | Boiling Point, Heat of Vaporization |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Descriptors calculated from the 3D coordinates of the molecule, describing its size and shape in space. | Density, Surface Tension |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Descriptors derived from quantum chemical calculations (e.g., DFT), reflecting the electronic structure. | Reactivity, Critical Temperature, Critical Pressure |

By applying a validated QSPR model, one could accurately estimate the boiling point, density, viscosity, and other important physical properties of Heptadecane, 2,3-dimethyl-, based solely on its molecular structure. This approach is highly valuable in chemical engineering and materials science for screening and designing fluids with specific desired properties.

Future Directions and Emerging Research Avenues for Branched Heptadecane Studies

Exploration of Undiscovered Biological and Ecological Roles

The biological and ecological significance of many branched heptadecanes, including the 2,3-dimethyl isomer, remains largely uncharted territory. Much of the current understanding is derived from studies of other dimethylheptadecane isomers, which have been identified as crucial chemical messengers in the insect world. For instance, (3S, 13R)-3,13-dimethylheptadecane is a major pheromone component of the western false hemlock looper (Nepytia freemani) nih.gov. Similarly, the (5S,9S)-isomer of 5,9-dimethylheptadecane (B1145886) is a sex pheromone for the apple leafminer moth, Leucoptera scitella researchgate.net. Research has shown that the biological activity of these pheromones is highly stereospecific, with male moths demonstrating a significant attraction to only one of the possible stereoisomers researchgate.net.

Future research should aim to investigate whether 2,3-dimethylheptadecane and other lesser-studied isomers play similar roles as pheromones or other semiochemicals in different species. This exploration could uncover novel insect communication systems and provide new avenues for pest management. Furthermore, the role of branched alkanes in the chemical ecology of plants and microorganisms is an area ripe for investigation. It is plausible that these compounds are involved in defense mechanisms, symbiotic interactions, or as environmental stress indicators. Unraveling these functions will require sophisticated bioassays and field studies guided by advanced analytical techniques.

Table 1: Known Biological Roles of Dimethylheptadecane Isomers

| Compound | Isomer | Role | Organism |

| 3,13-Dimethylheptadecane | (3S, 13R) | Sex Pheromone | Western False Hemlock Looper (Nepytia freemani) nih.gov |

| 5,9-Dimethylheptadecane | (5S, 9S) | Sex Pheromone | Apple Leafminer Moth (Leucoptera scitella) researchgate.net |

| 5,9-Dimethylheptadecane | (5S, 9S) | Sex Pheromone | Leucoptera malifoliella |

Advancements in Sustainable Synthesis and Production

The synthesis of specific, highly branched alkanes presents considerable challenges. Traditional chemical syntheses can be complex and may not be environmentally friendly. nih.gov Future research will likely focus on developing sustainable and efficient production methods, leveraging biocatalysis and metabolic engineering.

One promising approach is the use of engineered microorganisms to produce specific branched alkanes from renewable feedstocks. By harnessing and modifying the biosynthetic pathways of bacteria or yeast, it may be possible to create cellular factories for the production of compounds like 2,3-dimethylheptadecane. This could involve the engineering of enzymes such as fatty acid synthases and elongases to produce the desired carbon chain length and branching patterns. Such bio-based production systems offer the potential for a lower carbon footprint and greater sustainability compared to conventional chemical synthesis.

Another avenue of research is the development of novel chemocatalytic methods that utilize renewable starting materials. This includes the conversion of biomass-derived molecules into highly branched alkanes suitable for use as biofuels or specialty chemicals. researchgate.net Additionally, the upcycling of waste plastics, such as polyethylene, into valuable branched alkanes is an emerging field that could provide a circular economy solution for plastic waste. researchgate.net The development of efficient and selective catalysts is crucial for the success of these approaches.

Novel Analytical Strategies for Complex Environmental Matrices

The detection and quantification of specific branched alkanes in complex environmental samples, such as soil, water, and biological tissues, require highly sensitive and selective analytical methods. The structural diversity and often low concentrations of these compounds pose a significant analytical challenge.

Future advancements in this area will likely involve the refinement of chromatographic and mass spectrometric techniques. env.go.jplongdom.org High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying isomers. env.go.jp However, co-elution of structurally similar compounds can still be an issue. The development of novel stationary phases for gas chromatography that can better resolve complex mixtures of branched alkanes is an ongoing area of research.

Furthermore, multidimensional analytical techniques, such as two-dimensional gas chromatography (GCxGC), offer enhanced separation power and are well-suited for the analysis of complex hydrocarbon mixtures. In addition, advanced nuclear magnetic resonance (NMR) techniques, like 2D DQF-COSY spectroscopy, are being explored for the in-situ characterization and quantification of branched alkanes in complex mixtures. nih.gov The application of these advanced methods will be critical for uncovering the subtle but significant roles of branched heptadecanes in the environment and for monitoring their fate and transport. nih.govmdpi.com

Q & A

Basic: What are the standard analytical methods for identifying and confirming the structure of 2,3-dimethylheptadecane in complex mixtures?

To confirm the identity of 2,3-dimethylheptadecane (CAS 61868-03-9), researchers should employ a combination of gas chromatography-mass spectrometry (GC-MS) for separation and preliminary identification, followed by nuclear magnetic resonance (NMR) for structural elucidation. GC-MS parameters must optimize column selection (e.g., non-polar phases like DB-5) and temperature gradients to resolve branched alkane isomers . NMR analysis (¹H and ¹³C) is critical for distinguishing methyl branching patterns, with key signals at δ 0.8–1.1 ppm (methyl groups) and δ 1.2–1.4 ppm (methylene backbone) . Cross-referencing spectral data with the NIST Chemistry WebBook ensures accuracy .

Basic: How is 2,3-dimethylheptadecane synthesized, and what are the key reaction conditions to ensure purity?

A common synthetic route involves alkane functionalization using palmitoleic acid (C16:1) as a precursor. Through catalytic hydrogenation and methylation , the terminal double bond is saturated, and methyl groups are introduced at the 2,3-positions. Key conditions include:

- Catalyst : Palladium on carbon (Pd/C) for hydrogenation.

- Methylation : Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.

- Purification : Fractional distillation under reduced pressure (e.g., 303°C boiling point for n-heptadecane analogs ) to isolate the branched isomer .

Advanced: What strategies resolve discrepancies in chromatographic retention times or spectral data for 2,3-dimethylheptadecane alongside similar alkanes?

Contradictions often arise from co-elution with isomers (e.g., 2,5-dimethylheptadecane) or homologous alkanes. Mitigation strategies include:

- Hyphenated Techniques : Pair GC with Fourier-transform infrared spectroscopy (GC-FTIR) to differentiate branching patterns via C-H bending vibrations.

- Isomer-Specific Standards : Synthesize or source certified reference materials (CRMs) for retention index calibration.

- Multidimensional Chromatography : Use heart-cutting GC×GC to enhance resolution .

Advanced: How can researchers design experiments to investigate the ecological role of 2,3-dimethylheptadecane in insect-plant interactions?

To study its role in insect behavior (e.g., antennal responses in whiteflies ):

Volatile Collection : Use dynamic headspace sampling with Tenax TA traps to capture plant-emitted compounds.

Electrophysiology : Conduct electroantennography (EAG) to measure insect antennal responses to synthetic 2,3-dimethylheptadecane.

Behavioral Assays : Perform Y-tube olfactometer tests to assess attraction/repulsion.

Dose-Response Analysis : Test concentrations from 0.02% (trace levels) to 6.99% (high abundance) to mimic natural conditions .

Basic: What challenges arise in quantifying trace amounts of 2,3-dimethylheptadecane in environmental samples, and how are they addressed?

Challenges include low volatility, matrix interference, and detection limits. Solutions involve:

- Extraction : Solid-phase microextraction (SPME) for preconcentration.

- Internal Standards : Deuterated analogs (e.g., n-heptadecane-d36 ) to correct for recovery losses.

- Detection : High-sensitivity MS detectors (e.g., triple quadrupole) with selected ion monitoring (SIM) .

Advanced: How does incorporating 2,3-dimethylheptadecane derivatives into polymers affect material properties, and what characterization methods are essential?

Derivatives like dimethyl heptadecane 1,17-dioate (from algae oil ) enable high-melting polyesters due to crystallizable linear chains. Critical characterization includes:

- Thermal Analysis : Differential scanning calorimetry (DSC) to measure melting transitions (>100°C).

- Molecular Weight : Gel permeation chromatography (GPC) to confirm step-growth polymerization efficacy.

- Crystallinity : X-ray diffraction (XRD) to correlate branching with amorphous/crystalline domains .

Advanced: How can researchers reconcile conflicting data on the environmental persistence of 2,3-dimethylheptadecane in Arctic monitoring studies?

Discrepancies in degradation rates may stem from analytical variability or abiotic factors (e.g., temperature, UV exposure). A robust framework includes:

- Interlaboratory Comparisons : Harmonize GC-MS protocols using CRMs.

- Longitudinal Studies : Track temporal trends in Arctic ice cores and biota.

- Isotope Tracing : Use ¹³C-labeled compounds to quantify biotic vs. abiotic degradation pathways .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.